molecular formula C10H12BrNO2 B1403235 3-(4-Bromo-2-methoxy-phenoxy)-azetidine CAS No. 1035219-87-4

3-(4-Bromo-2-methoxy-phenoxy)-azetidine

Cat. No.: B1403235
CAS No.: 1035219-87-4
M. Wt: 258.11 g/mol
InChI Key: FBUALINURMONQA-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-methoxy-phenoxy)-azetidine is a chemical compound that features a unique azetidine ring substituted with a 4-bromo-2-methoxy-phenoxy group

Scientific Research Applications

3-(4-Bromo-2-methoxy-phenoxy)-azetidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on its specific biological target .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. As a general rule, compounds containing bromo groups should be handled with care, as they can be hazardous .

Future Directions

The future research directions for this compound would depend on its intended application. If it’s a drug, future studies might focus on optimizing its pharmacological activity and reducing its side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methoxy-phenoxy)-azetidine typically involves the reaction of 4-bromo-2-methoxyphenol with azetidine. One common method is the Mitsunobu reaction, which employs diisopropylazodicarboxylate (DIAD) and triphenylphosphine (PPh3) as reagents . The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methoxy-phenoxy)-azetidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace the bromo group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as sodium azide (NaN3) or thiols (RSH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted azetidines.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methoxyphenol: A precursor in the synthesis of 3-(4-Bromo-2-methoxy-phenoxy)-azetidine.

    Azetidine: The core structure of the compound.

    4-Bromo-2-methoxy-phenoxy)-tert-butyl-diphenyl-silane: A related compound with similar functional groups.

Uniqueness

This compound is unique due to its combination of the azetidine ring and the 4-bromo-2-methoxy-phenoxy group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-(4-bromo-2-methoxyphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-13-10-4-7(11)2-3-9(10)14-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUALINURMONQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dissolve 3-(4-bromo-2-methoxy-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester (2.9 g, 8.10 mmol) in dichloromethane (45 mL) and slowly add trifluoroacetic acid (15 mL). Stir the mixture for one hour and then evaporate. Apply the residue to two 10 g SCX columns with methanol. Wash the columns with methanol, then elute the material using 2N ammonia/methanol. Concentrate to give 2.09 g (88%) of the title compound as a clear oil.
Name
3-(4-bromo-2-methoxy-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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